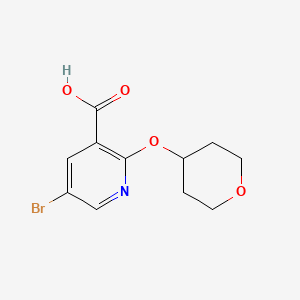

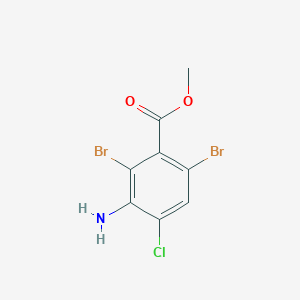

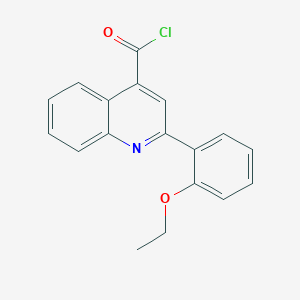

Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate

Übersicht

Beschreibung

Synthesis Analysis

MADB is synthesized through a reaction between 3-Amino-2,6-dibromo-4-chlorobenzoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction can be carried out under reflux conditions or at elevated temperatures. The product is then purified through recrystallization or column chromatography.Molecular Structure Analysis

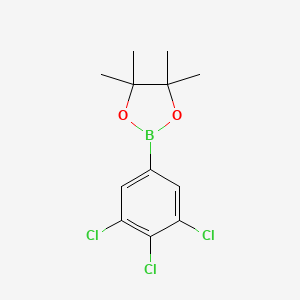

The molecular structure of MADB is represented by the InChI code1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3 . The compound has a molecular weight of 343.4 g/mol . Physical And Chemical Properties Analysis

MADB is a white to light brown powder or crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and methanol. It has a melting point of 224-229°C and a boiling point of 428.4°C at 760 mmHg. The compound has a density of 1.57 g/cm3 and a refractive index of 1.656.Wissenschaftliche Forschungsanwendungen

Optoelectronics Device Applications

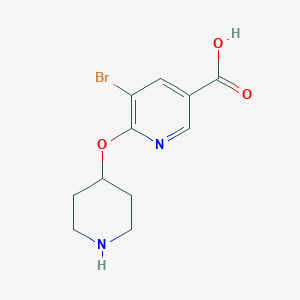

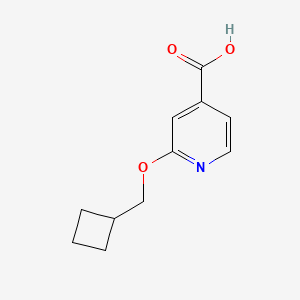

- 2-Amino 4-methylpyridinium 3-chlorobenzoate , similar to Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate, was synthesized and used in optoelectronics device applications. The study focused on its properties such as optical transmittance, thermal and mechanical stability, and photoresponse characteristics, relevant for optoelectronic devices (Babu et al., 2017).

Anti-Inflammatory Activity

- Newly synthesized compounds including 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one, derived from Methyl 2-amino-4-Chlorobenzoate, showed significant anti-inflammatory activity. These compounds were confirmed through various spectroscopic methods and compared against standard anti-inflammatory drugs (Osarodion, 2020).

Antibacterial Activities

- Novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4(3H)-One were synthesized and tested for their antibacterial properties. The study explored their effectiveness against various microorganisms, highlighting their potential in antimicrobial applications (Osarodion, 2020).

Supramolecular Association in Organic Acid–Base Salts

- Research on organic salts like 2-amino-4-methylpyridinium with chlorobenzoate variants has been conducted. These studies are significant for understanding hydrogen bonding and noncovalent interactions in supramolecular chemistry, which can influence material design and drug development (Khalib et al., 2014).

Thermodynamic Modelling

- The solubility and thermodynamic properties of compounds like 2-amino-4-chlorobenzoic acid were studied in various organic solvents. Such research is critical for optimizing purification processes in chemical manufacturing and pharmaceuticals (Li et al., 2017).

Safety And Hazards

The safety data sheet for MADB advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental exposure, it provides specific first aid measures .

Eigenschaften

IUPAC Name |

methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2ClNO2/c1-14-8(13)5-3(9)2-4(11)7(12)6(5)10/h2H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJCQMMPDRWOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1Br)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675208 | |

| Record name | Methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Amino-2,6-dibromo-4-chlorobenzoate | |

CAS RN |

1187386-29-3 | |

| Record name | Methyl 3-amino-2,6-dibromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)